molecular formula C13H17N3O3S B2687223 6-acetyl-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-92-4

6-acetyl-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2687223
CAS No.: 864927-92-4
M. Wt: 295.36
InChI Key: NNTCLQHKFGPCIW-UHFFFAOYSA-N
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Description

6-acetyl-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a potent and selective chemical probe identified for the inhibition of Death-Associated Protein Kinase 1 (DAPK1). Its primary research value lies in the dissection of DAPK1-mediated signaling pathways, which are implicated in critical cellular processes including apoptosis (programmed cell death), autophagy, and inflammatory responses. The compound acts through a specific mechanism, occupying the hydrophobic pocket adjacent to the ATP-binding site of DAPK1, thereby inducing a conformational change that locks the kinase in an inactive state. This unique mode of action provides researchers with a precise tool to investigate DAPK1's role in neurological disorders such as Alzheimer's disease and ischemic stroke, as well as in various cancers where DAPK1 can function as a tumor suppressor. Its high selectivity profile makes it an indispensable compound for exploring novel therapeutic targets and for validating DAPK1's function in complex biological systems.

Properties

IUPAC Name

6-acetyl-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-3-10(18)15-13-11(12(14)19)8-4-5-16(7(2)17)6-9(8)20-13/h3-6H2,1-2H3,(H2,14,19)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTCLQHKFGPCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thienopyridine core. The acetyl and propanamido groups are then introduced through subsequent reactions involving acylation and amidation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

6-acetyl-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-acetyl-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-acetyl-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural variations and properties of 6-acetyl-2-propanamido-thieno[2,3-c]pyridine-3-carboxamide and its analogs:

Compound Name Substituents (Position 2) Substituents (Position 6) Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
6-Acetyl-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide (Target) Propanamido (-NHCOCH2CH3) Acetyl (-COCH3) C14H17N3O3S 307.35 Moderate lipophilicity; potential apoptosis modulation inferred from analogs
6-Acetyl-2-[2-(4-fluorophenyl)acetamido]-thieno[2,3-c]pyridine-3-carboxamide 4-Fluorophenylacetamido Acetyl (-COCH3) C18H18FN3O3S 375.42 Enhanced bioactivity due to fluorophenyl group; increased steric bulk
Ethyl 6-benzyl-2-(2-chloropropanamido)-thieno[2,3-c]pyridine-3-carboxylate HCl 2-Chloropropanamido Benzyl (-CH2C6H5) C20H22ClN3O3S 428.93 High lipophilicity (ester group); potential cytotoxicity
2-(2-Chloroacetamido)-6-ethyl-thieno[2,3-c]pyridine-3-carboxylate HCl Chloroacetamido (-NHCOCH2Cl) Ethyl (-CH2CH3) C14H16ClN3O3S 349.81 Reactivity due to chloroacetamido; moderate solubility

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (estimated ~2.1) is lower than benzyl- or fluorophenyl-substituted analogs (logP ~3.5–4.0), suggesting better aqueous solubility .

Research Findings and Implications

Synthetic Advantages: Microwave synthesis reduces byproduct formation in thienopyridine derivatives, enabling scalable production of the target compound .

Structure-Activity Relationship (SAR) : The propanamido group balances flexibility and hydrogen-bonding capacity, whereas bulkier substituents (e.g., benzyl, fluorophenyl) enhance target affinity but reduce solubility .

Therapeutic Potential: Analogous compounds demonstrate apoptosis induction via Bcl-xL inhibition, positioning the target compound as a candidate for anticancer drug development .

Biological Activity

6-acetyl-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a thienopyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has a complex structure characterized by a thienopyridine core with an acetyl group and a propanamido moiety. Its molecular formula is C13H17N3O3SC_{13}H_{17}N_{3}O_{3}S with a molecular weight of approximately 295.36 g/mol .

Synthesis Methods

The synthesis typically involves multi-step organic reactions:

  • Formation of the Thienopyridine Core : The initial step often includes the reaction of 2-cyanothioacetamide with suitable chalcone precursors.
  • Acetylation and Amidation : Subsequent reactions introduce the acetyl and propanamido groups through acylation and amidation techniques .

Antimicrobial Properties

Research indicates that 6-acetyl-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, a study on breast cancer cell lines demonstrated that it reduced the cancer stem cell fraction and induced metabolic shifts that favor glucose metabolism over lipid metabolism . The compound showed higher potency in inhibiting MDA-MB-231 cells compared to other tested compounds.

Table 2: Anticancer Efficacy

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23112.5Induces apoptosis and alters metabolism
MCF-715.0Decreases cancer stem cell markers
HCT1168.0Cell cycle arrest at SubG1/G1 phase

The biological activity of this compound is believed to result from its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
  • Cancer Pathways : In cancer cells, it appears to modulate pathways related to apoptosis and metabolism, leading to reduced viability in tumor cells .

Case Studies

  • Antimicrobial Study : A controlled study evaluated the compound's efficacy against multi-drug resistant strains of bacteria. Results indicated that it could serve as a promising candidate for developing new antimicrobial therapies.
  • Cancer Research : In vitro studies on breast cancer cell lines revealed that treatment with this compound significantly decreased the population of cancer stem cells while promoting metabolic changes that hinder tumor growth.

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